2-(2-tert-butylphenoxy)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2-tert-butylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as TBPEAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 329.45 g/mol.
Mechanism of Action
The mechanism of action of TBPEAA is not fully understood. However, it has been suggested that TBPEAA exerts its effects by modulating various signaling pathways in the body. For example, TBPEAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TBPEAA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TBPEAA has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. TBPEAA has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of TBPEAA is its high purity and stability, which makes it suitable for use in various laboratory experiments. TBPEAA is also readily available and relatively inexpensive compared to other compounds with similar properties. However, one limitation of TBPEAA is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
TBPEAA has shown promising results in various fields of scientific research, and there are several future directions that could be explored. One potential direction is the development of TBPEAA as a therapeutic agent for the treatment of various inflammatory and neurodegenerative disorders. Another potential direction is the investigation of TBPEAA as a corrosion inhibitor and surfactant in various industrial applications. Further studies are needed to fully understand the mechanism of action of TBPEAA and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of TBPEAA involves the reaction of 2-(2-tert-butylphenoxy)acetic acid and N-(1-phenylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields TBPEAA as a white solid with a high purity.
Scientific Research Applications
TBPEAA has been shown to have potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. TBPEAA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, TBPEAA has been studied for its potential use as a corrosion inhibitor and as a surfactant.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(16-10-6-5-7-11-16)21-19(22)14-23-18-13-9-8-12-17(18)20(2,3)4/h5-13,15H,14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRAYYSKSYDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-Butyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide |
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